molecular formula C9H9ClN2O3 B15297133 1-(5-Nitro-1-benzofuran-2-yl)methanamine hydrochloride

1-(5-Nitro-1-benzofuran-2-yl)methanamine hydrochloride

Cat. No.: B15297133
M. Wt: 228.63 g/mol
InChI Key: VXNWDSLBCNCGFP-UHFFFAOYSA-N
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Description

1-(5-Nitro-1-benzofuran-2-yl)methanamine hydrochloride is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Nitro-1-benzofuran-2-yl)methanamine hydrochloride typically involves the nitration of benzofuran followed by amination. The nitration process introduces a nitro group at the 5-position of the benzofuran ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 5-nitrobenzofuran is then subjected to a reductive amination process to introduce the methanamine group. This step often involves the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Nitro-1-benzofuran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups such as amino, hydroxyl, and alkyl groups.

Scientific Research Applications

1-(5-Nitro-1-benzofuran-2-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 1-(5-Nitro-1-benzofuran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-1-benzofuran-2-yl)methanamine hydrochloride
  • 1-(5-Methoxy-1-benzofuran-2-yl)methanamine hydrochloride
  • 1-(5-Bromo-1-benzofuran-2-yl)methanamine hydrochloride

Uniqueness

1-(5-Nitro-1-benzofuran-2-yl)methanamine hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various transformations, making the compound versatile for different applications. Additionally, the compound’s potential biological activities make it a valuable candidate for drug development and other research areas.

Properties

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

(5-nitro-1-benzofuran-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H8N2O3.ClH/c10-5-8-4-6-3-7(11(12)13)1-2-9(6)14-8;/h1-4H,5,10H2;1H

InChI Key

VXNWDSLBCNCGFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)CN.Cl

Origin of Product

United States

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